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Disclaimer: Direct experimental data for 4-methoxy-2-pyridone-3-carboxylic acid is not
extensively available in public literature. This guide has been constructed by leveraging
computed data for its closest structural analog, 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-
3-carboxylic acid, and by drawing expert inferences from the established physicochemical
properties of its core functional motifs, including 2-pyridone, 4-methoxypyridine, and related
pyridine carboxylic acids. This approach provides a robust, scientifically-grounded framework
for researchers.

Introduction and Molecular Structure Elucidation

4-methoxy-2-pyridone-3-carboxylic acid is a substituted heterocyclic compound featuring a
pyridone ring, a pharmacologically significant scaffold.[1] Its structure combines a carboxylic
acid group at position 3, a methoxy group at position 4, and the defining ketone at position 2 of
the pyridine ring. This arrangement of functional groups suggests a molecule with complex
acid-base properties, significant hydrogen bonding potential, and a propensity for tautomerism.

A critical structural aspect of 2-pyridones is their existence in equilibrium with their tautomeric
form, 2-hydroxypyridine.[2] While the pyridone form typically predominates in the solid state
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and in polar solvents, the hydroxypyridine tautomer can influence reactivity and intermolecular
interactions.[2] Understanding this equilibrium is fundamental to interpreting the molecule's
behavior in different chemical environments.

Key ldentifiers:

e |[UPAC Name: 4-methoxy-2-oxo0-1,2-dihydropyridine-3-carboxylic acid
e Molecular Formula: C7H7NOa4

e Molecular Weight: 169.13 g/mol

Caption: Tautomeric forms of the target molecule.

Physicochemical Characteristics

The physicochemical properties of a molecule are paramount in drug development, influencing
its solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables
summarize key computed properties for the N-methyl analog and provide scientifically-backed
estimates for the target N-H compound.

Computed Properties of the N-Methyl Analog

The following data is for 4-Methoxy-1-methyl-2-oxo0-1,2-dihydropyridine-3-carboxylic acid and
serves as a primary reference.
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Property Value Source
Molecular Formula CsHoNOa4 PubChem
Molecular Weight 183.16 g/mol PubChem
XLogP3 (Lipophilicity) 0.4 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 4 PubChem
Rotatable Bond Count 2 PubChem
Topological Polar Surface Area  66.8 A2 PubChem

Estimated Properties of 4-methoxy-2-pyridone-3-
carboxylic acid (N-H)

These values are expert estimations based on the properties of analogous structures.
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Property Estimated Value

Rationale and References

Melting Point (°C) >200 (with decomposition)

Pyridine carboxylic acids often
have high melting points
(Picolinic acid: 134-137 °C)[3].
The additional H-bonding from
the pyridone N-H and methoxy
group would likely increase this
further, similar to other
functionalized 2-pyridone-3-
carboxylic acids which exhibit
melting points in the 135-209
°C range.[4][5]

Aqueous Solubility Slightly Soluble

The parent 2-pyridone is highly
soluble in water[6][7].
However, 4-methoxypyridine
has poor water solubility[8].
The presence of both a polar
carboxylic acid and a more
lipophilic methoxy group
suggests moderate to slight
solubility. Analogs like 2-
Amino-3-pyridinecarboxylic
acid are also only slightly

soluble in water.[9]

pKai (Carboxylic Acid) ~3.0-4.0

The pH of a 50 g/L solution of
2-pyridinecarboxylic acid is
3.1. The electron-withdrawing
nature of the pyridone ring is
expected to keep the acidity of
the carboxylic acid in this

range.

pKaz (Pyridone N-H) ~11.0-12.0

The parent 2-pyridone has a
pKa of 11.65 for its N-H
proton[2]. Substituents on the

ring will modulate this value,
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but it is expected to remain in

this weakly acidic range.

Experimental Protocols for Characterization

To validate the estimated properties and fully characterize the molecule, a series of
standardized experiments are required.

Protocol: Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for determining intrinsic aqueous solubility.

Causality: The shake-flask method ensures that a true equilibrium is reached between the
solid-state compound and the solution, providing a thermodynamically accurate measure of
solubility, which is critical for predicting oral absorption.

Methodology:

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-
buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.

o Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for
at least 24 hours to ensure equilibrium is achieved.

» Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15
minutes) to pellet the undissolved solid.

o Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a
suitable mobile phase for analysis.

o Quantification: Analyze the concentration of the dissolved compound using a validated
HPLC-UV method against a standard curve.
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Caption: Workflow for solubility determination.

Protocol: pKa Determination (Potentiometric Titration)

This technique measures changes in pH as a titrant is added, allowing for the precise
determination of ionization constants.

Causality: The ionization state (charge) of a molecule at physiological pH governs its solubility,
permeability, and target binding. Determining both pKa values is essential for building
predictive ADME models.

Methodology:
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e Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system
(e.g., methanol/water) if aqueous solubility is low.

 Acidic Titration: Start with a known concentration of the compound and titrate with a
standardized solution of HCI (e.g., 0.1 M) while recording the pH after each addition. This will
determine the pKa of the basic pyridine nitrogen (if applicable in the tautomeric form).

o Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a
standardized solution of NaOH (e.g., 0.1 M), again recording pH. This will reveal the pKa
values for the carboxylic acid and the pyridone N-H.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to
the pH at the half-equivalence points of the titration curve.

Gissolve Compoun(D
Titrate with Acid/Base
Record pH vs. Volume
Plot Titration Curve
(pH vs. Volume)
Edentify Half-Equivalence Points)
Gesult: pKa Values]

Click to download full resolution via product page

Caption: Workflow for pKa determination.
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Predicted Spectroscopic Data for Structural
Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and assessing purity.
The predictions below are based on data from closely related functionalized 2-pyridone-3-
carboxylic acids.[4]

e H NMR (in DMSO-de):
o ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
o ~10.5-11.5 ppm (s, 1H): Pyridone N-H proton.
o ~8.5-8.9 ppm (d, 1H): H-6 proton, ortho to the ring nitrogen.
o ~7.5-8.0 ppm (d, 1H): H-5 proton, coupled to H-6.
o ~3.9 ppm (s, 3H): Methoxy group protons (-OCHs3).
e 13C NMR (in DMSO-dé):
o ~190 ppm: C-2 carbonyl carbon.
o ~165 ppm: Carboxylic acid carbonyl carbon.
o ~160 ppm: C-4 carbon attached to the methoxy group.
o ~56 ppm: Methoxy carbon.
e FTIR (Solid State, cm~1):
o ~3200-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
o ~3100: N-H stretch of the pyridone.
o ~1700-1680: C=0 stretch of the carboxylic acid.

o ~1650-1640: C=0 stretch of the pyridone amide.
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Synthesis and Stability
Proposed Synthetic Pathway

The synthesis of functionalized pyridones can be achieved through various routes, often
involving the cyclization of an appropriate acyclic precursor. A plausible approach, adapted
from literature on similar structures, involves the reaction of an enamine intermediate with an
oxalate derivative.[10]

Key Steps

[Methyl 4-meth0xyacetoacetate)

Amine Source

Enamine Formation
(e.g., with DMF-DMA)

+ Cyclizing Agent

Cyclization
(e.g., with Dimethyl Oxalate
& Aminoacetaldehyde Dimethyl Acetal)

Base/Acid

[Ester Hydrolysis}
Target Molecule
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Caption: Plausible high-level synthetic scheme.
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This pathway highlights a common strategy where methyl-4-methoxy acetoacetate is first
converted to a reactive enamine, which then undergoes cyclization and subsequent hydrolysis
to yield the final pyridone-carboxylic acid structure. Fine-tuning of these steps would be
required to optimize yield and purity.[10]

Stability Considerations

The molecule possesses functional groups that may be susceptible to degradation:

o Decarboxylation: Pyridone-3-carboxylic acids can undergo decarboxylation under certain
conditions, such as heating in the presence of a base.[4][5]

o Hydrolysis: The methoxy group, being an ether, is generally stable but could be cleaved
under harsh acidic conditions.

o Oxidation: The electron-rich pyridone ring may be susceptible to oxidation, although it is
generally considered a stable aromatic system.

Relevance in Medicinal Chemistry and Drug
Development

The 2-pyridone moiety is considered a "privileged scaffold” in drug discovery.[1] Its ability to act
as both a hydrogen bond donor (N-H) and acceptor (C=0) allows it to mimic peptide bonds and
engage in specific, high-affinity interactions with biological targets.[1] Substituted 2-pyridones
are found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and
anticancer properties.[1]

The specific substituents of 4-methoxy-2-pyridone-3-carboxylic acid further enhance its drug-
like potential:

o Carboxylic Acid: Often used to improve aqueous solubility and can serve as a key anchoring
point to engage with positively charged residues (e.g., arginine, lysine) in a protein's active
site.

» Methoxy Group: Can improve metabolic stability by blocking a potential site of oxidation and
can modulate lipophilicity and target engagement.
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This combination of a proven scaffold with rationally chosen functional groups makes this
molecule and its derivatives highly attractive candidates for further investigation in drug
development programs.

Conclusion

4-methoxy-2-pyridone-3-carboxylic acid is a multifaceted molecule whose physicochemical
properties are governed by the interplay of its pyridone ring, carboxylic acid, and methoxy
substituents. While direct experimental data is sparse, a robust profile can be estimated
through analysis of its structural analogs. Its predicted characteristics—moderate solubility,
distinct acidic and weakly acidic protons, and high hydrogen bonding potential—are indicative
of a compound with favorable drug-like properties. The experimental protocols and synthetic
strategies outlined in this guide provide a comprehensive roadmap for researchers aiming to
synthesize, characterize, and ultimately leverage this promising chemical entity in scientific and
drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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